molecular formula C15H15ClN4O3S B257837 N-(3-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide

N-(3-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide

Cat. No. B257837
M. Wt: 366.8 g/mol
InChI Key: PPLIVIKKSDTKPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide, also known as CPDDTS, is a chemical compound that has attracted significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the pyrazolotriazine family and has been synthesized through various methods.

Mechanism of Action

The exact mechanism of action of N-(3-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide is not yet fully understood. However, it has been suggested that N-(3-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide may exert its pharmacological effects through the inhibition of various enzymes and receptors. For example, N-(3-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition results in increased levels of acetylcholine, which may improve cognitive function. N-(3-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide has also been shown to inhibit the activity of angiotensin-converting enzyme, an enzyme that is involved in the regulation of blood pressure. This inhibition results in decreased blood pressure, which may be beneficial in the treatment of hypertension.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide has been shown to exhibit various biochemical and physiological effects. For example, N-(3-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. This reduction in cytokine production may contribute to the anti-inflammatory activity of N-(3-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide. N-(3-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide has also been shown to inhibit the growth of various cancer cell lines, suggesting its potential as an antitumor agent. Furthermore, N-(3-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit various pharmacological properties. Furthermore, N-(3-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide has been shown to be relatively stable under various experimental conditions. However, there are also some limitations to the use of N-(3-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide in lab experiments. For example, N-(3-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide has been shown to exhibit low solubility in aqueous solutions, which may limit its use in certain experimental setups. Furthermore, the exact mechanism of action of N-(3-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide is not yet fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of N-(3-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide. One potential direction is the investigation of its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is the investigation of its potential as an antitumor agent. Furthermore, the development of more efficient synthesis methods for N-(3-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide may facilitate its use in various experimental setups. Finally, the investigation of the exact mechanism of action of N-(3-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide may provide insights into its potential pharmacological properties.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide has been achieved through various methods. One of the most commonly used methods involves the reaction of 3-chloroaniline with 4,4-dimethyl-3,8-dioxo-2-thioxo-3,4,7,8-tetrahydro-2H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxylic acid in the presence of a base. The resulting compound is then subjected to further reactions to obtain N-(3-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide. Other methods include the reaction of 3-chloroaniline with 4,4-dimethyl-3,8-dioxo-2-thioxo-3,4,7,8-tetrahydro-2H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxylic acid ester or the reaction of 3-chloroaniline with 4,4-dimethyl-3,8-dioxo-2-thioxo-3,4,7,8-tetrahydro-2H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxylic acid chloride.

Scientific Research Applications

N-(3-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide has been extensively studied for its potential pharmacological properties. It has been shown to exhibit anti-inflammatory, antimicrobial, antitumor, and antiviral activities. N-(3-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, N-(3-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide has been studied as a potential therapeutic agent for cardiovascular diseases such as hypertension and atherosclerosis.

properties

Product Name

N-(3-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide

Molecular Formula

C15H15ClN4O3S

Molecular Weight

366.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanylidene-6,7-dihydropyrazolo[1,2-a][1,2,4]triazine-6-carboxamide

InChI

InChI=1S/C15H15ClN4O3S/c1-15(2)13(23)18-14(24)19-11(21)7-10(20(15)19)12(22)17-9-5-3-4-8(16)6-9/h3-6,10H,7H2,1-2H3,(H,17,22)(H,18,23,24)

InChI Key

PPLIVIKKSDTKPB-UHFFFAOYSA-N

SMILES

CC1(C(=O)NC(=S)N2N1C(CC2=O)C(=O)NC3=CC(=CC=C3)Cl)C

Canonical SMILES

CC1(C(=O)NC(=S)N2N1C(CC2=O)C(=O)NC3=CC(=CC=C3)Cl)C

Origin of Product

United States

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